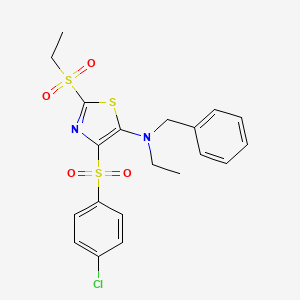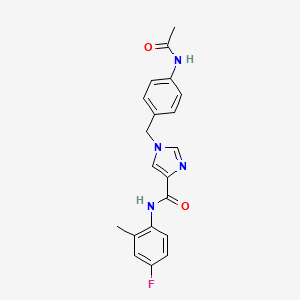
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While specific synthesis methods for “6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide” were not found, there are general methods for synthesizing quinazolinone derivatives . These methods often involve the reaction of anthranilic acid derivatives with isocyanates or isothiocyanates.Molecular Structure Analysis
The molecular structure of “6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide” would likely feature a quinazolinone core, which consists of a fused two-ring system, containing a benzene ring and a pyrimidine ring .科学的研究の応用
Antimalarial Activity
Quinazolines, such as 6,7-dimethoxyquinazoline-2,4-diamines, have been synthesized and evaluated for their antimalarial activity. These compounds, through structure-activity relationship studies, have shown significant potential as antimalarial drug leads, highlighting their critical role in developing new therapeutic agents against malaria Mizukawa et al., 2021.
Anticancer and Antimicrobial Applications
Quinazolinones have demonstrated "privileged" pharmacophoric properties, showing significant anticancer and antimicrobial activities. The ability to functionalize these compounds to toggle photosensitization on and off suggests their potential in developing novel photo-chemotherapeutics or photodynamic therapy agents Mikra et al., 2022.
Histamine H4 Receptor Inverse Agonists
Quinazoline derivatives have been identified as potent inverse agonists for the histamine H4 receptor, suggesting their utility in treating inflammatory conditions. This discovery highlights the versatility of quinazoline scaffolds in drug development, particularly for anti-inflammatory and potential dual-action histamine receptor modulators Smits et al., 2008.
Antitumor Agents
The synthesis of water-soluble quinazolin-4-one derivatives has been driven by the need for compounds with improved solubility for in vivo evaluation. These derivatives, designed from the antitumor agent CB30865, show increased water solubility and enhanced cytotoxicity, retaining unique biochemical characteristics for cancer treatment Bavetsias et al., 2002.
Alzheimer's Disease Treatment
Quinazolin-4-one derivatives have been explored for the treatment of Alzheimer's disease, with compounds showing selective inhibition of histone deacetylase-6 (HDAC6). These inhibitors promote neurite outgrowth and enhance synaptic activity, indicating their potential in improving cognitive functions in Alzheimer's disease Yu et al., 2013.
Antiviral Activities
Quinazolinone derivatives have been synthesized and screened for antiviral activities against various respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome coronavirus. This research underscores the potential of quinazolinone scaffolds in developing new antiviral therapeutics Selvam et al., 2007.
Safety and Hazards
特性
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(2)18-15(21)10-4-3-7-11-20-16(22)13-8-5-6-9-14(13)19-17(20)23/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYLWBIZSQQXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylhexanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(tert-butyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2973605.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B2973607.png)
![5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2973608.png)


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide](/img/structure/B2973616.png)


![7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2973619.png)
![4-(4-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2973620.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)